

Dorsomorphin degradation and storage best practices

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Compound of Interest

Compound Name: Dorsomorphin

Cat. No.: B1670891

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Dorsomorphin Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for the storage, handling, and troubleshooting of **Dorsomorphin** (also known as Compound C).

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing lyophilized **Dorsomorphin** powder?

A1: Lyophilized **Dorsomorphin** powder should be stored at -20°C in a desiccated environment.
[1][2][3] Under these conditions, the compound is stable for at least two to four years.[4][5][6]
For optimal stability, it is also advisable to protect the powder from light.[7][8][9]

Q2: How should I prepare and store **Dorsomorphin** stock solutions?

A2: **Dorsomorphin** is most commonly dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[5][10] To prepare a 10 mM stock solution, for example, 5 mg of **Dorsomorphin** powder can be reconstituted in 1.25 ml of DMSO.[2] Gentle warming to 37°C for 3-5 minutes or ultrasonication can aid in complete dissolution.[7][11]

Once in solution, it is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][2][7] These aliquots should be stored at -20°C or -80°C

and protected from light.[7][12] The stability of stock solutions varies by storage temperature, ranging from 3 months at -20°C to up to 2 years at -80°C.[1][12][13]

Q3: What is the stability of **Dorsomorphin** in aqueous solutions or cell culture media?

A3: **Dorsomorphin** has limited stability in aqueous solutions. It is not recommended to store aqueous solutions for more than one day.[4][6] For cell culture experiments, the final dilution of the **Dorsomorphin** stock solution into aqueous media should be done immediately before use.[9]

Q4: Can I use the dihydrochloride salt of **Dorsomorphin** interchangeably with the freebase form?

A4: **Dorsomorphin** is available as a freebase and as a dihydrochloride salt. The dihydrochloride salt has greater solubility in aqueous solutions like PBS (approximately 1 mg/ml).[6][14] For cell-based assays where direct dissolution in aqueous media is preferred, the dihydrochloride salt can be a better choice.[13] However, it is important to account for the difference in molecular weight when preparing solutions of a specific molarity.

Q5: What are the primary cellular targets of **Dorsomorphin**?

A5: **Dorsomorphin** has two main, well-characterized targets. It is a potent, selective, and reversible inhibitor of AMP-activated protein kinase (AMPK).[1][13][15] Additionally, it inhibits the bone morphogenetic protein (BMP) signaling pathway by targeting the type I BMP receptors ALK2, ALK3, and ALK6, which in turn blocks the phosphorylation of SMAD1, SMAD5, and SMAD8.[7][10][12]

Data on Dorsomorphin Stability and Storage

The following tables summarize the recommended storage conditions and stability for **Dorsomorphin** in its solid form and in solution.

Table 1: Storage and Stability of Lyophilized **Dorsomorphin**

| Storage Condition | Temperature | Duration of Stability | Additional Notes |
|--------------------|-------------|-----------------------|--|
| Lyophilized Powder | -20°C | ≥ 24 months[1][2][3] | Store in a desiccated environment, protected from light.[7][8] |

Table 2: Storage and Stability of **Dorsomorphin** Stock Solutions

| Solvent | Storage Temperature | Duration of Stability | Recommendations |
|----------------------|---------------------|--------------------------------------|--|
| DMSO | -20°C | 1 to 12 months[3][12] | Aliquot to avoid freeze-thaw cycles. Protect from light.[7] |
| DMSO | -80°C | 1 to 2 years[12][13] | Aliquot to avoid freeze-thaw cycles. Protect from light.[12] |
| Aqueous Buffer/Media | 4°C or -20°C | Not recommended for > 24 hours[4][6] | Prepare fresh before each experiment. |

Troubleshooting Guide

Problem 1: My **Dorsomorphin** stock solution in DMSO appears cloudy or has visible precipitates.

- Cause: **Dorsomorphin** may not be fully dissolved, or it may have precipitated out of solution upon cooling after initial dissolution with warming. The hygroscopic nature of DMSO can also reduce the solubility of the compound if the DMSO has absorbed moisture.[13]
- Solution:
 - Warm the vial to 37°C for 5-10 minutes and vortex or sonicate to try and redissolve the compound.[7][11]

- Ensure you are using fresh, anhydrous DMSO for preparing your stock solutions.[13]
- If precipitation persists upon dilution into aqueous media, pre-warming the media before adding the **Dorsomorphin** stock can help.[5] It is also recommended to filter the final supplemented media through a 0.2 µm low-protein binding filter.[5]

Problem 2: I am observing inconsistent or no effect of **Dorsomorphin** in my experiments.

- Cause 1: Degraded **Dorsomorphin**. The compound may have degraded due to improper storage, multiple freeze-thaw cycles, or prolonged storage in solution.
- Solution 1: Use a fresh aliquot of your **Dorsomorphin** stock solution. If you have been storing your stock solution for an extended period, it may be necessary to prepare a fresh solution from lyophilized powder. It is also recommended to perform a biological activity validation assay (see Experimental Protocols section).
- Cause 2: Off-target effects. At high concentrations, **Dorsomorphin** may inhibit other kinases, leading to unexpected biological effects.[16]
- Solution 2: Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. Use the lowest effective concentration to maximize selectivity for BMP signaling.

Problem 3: How can I confirm that my **Dorsomorphin** is biologically active?

- Solution: You can perform a functional assay to confirm the inhibitory activity of your **Dorsomorphin** stock. A common method is to assess its ability to block BMP-induced phosphorylation of SMAD1/5/8 in a responsive cell line (e.g., C2C12 cells). A detailed protocol for this validation is provided in the Experimental Protocols section.

Experimental Protocols

Protocol 1: Preparation of a 10 mM **Dorsomorphin** Stock Solution in DMSO

- Allow the vial of lyophilized **Dorsomorphin** powder to equilibrate to room temperature before opening to prevent condensation of moisture.

- To prepare a 10 mM stock solution from 5 mg of **Dorsomorphin** (Molecular Weight: 399.49 g/mol), add 1.25 mL of anhydrous DMSO to the vial.[2]
- Vortex the vial thoroughly to dissolve the powder. If necessary, warm the solution at 37°C for 3-5 minutes or sonicate until the solution is clear.[7][11]
- Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
- Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Procedure for a Stability-Indicating HPLC-UV Assay

This protocol provides a general framework for assessing the stability of **Dorsomorphin**. Specific parameters such as the column and mobile phase composition may require optimization.

- Forced Degradation Study:
 - Prepare solutions of **Dorsomorphin** in various stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) and a control solution in the intended solvent (e.g., 50:50 acetonitrile:water).
 - Expose the solutions to elevated temperature (e.g., 60°C) and/or UV light to induce degradation (aiming for 5-20% degradation).
 - Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
- HPLC Analysis:
 - Column: A C18 reversed-phase column is a suitable starting point.
 - Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
 - Detection: Use a UV detector set to a wavelength where **Dorsomorphin** has a strong absorbance (e.g., around 301 nm).[5]

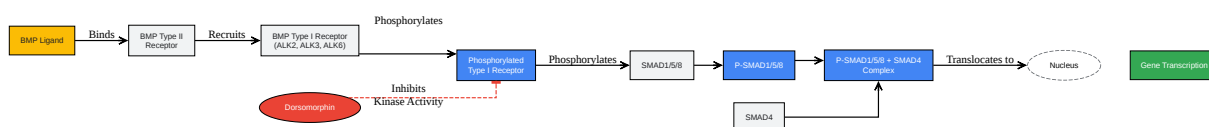
- Analysis: Inject the stressed and control samples. The method is considered stability-indicating if the degradation products are resolved from the parent **Dorsomorphin** peak.
- Validation:
 - Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and limits of detection and quantification.

Protocol 3: Verification of **Dorsomorphin** Bioactivity via Inhibition of SMAD1/5/8 Phosphorylation

- Cell Culture: Plate a BMP-responsive cell line, such as C2C12 myoblasts, in a suitable growth medium and allow them to adhere overnight.
- Pre-treatment with **Dorsomorphin**: The following day, replace the medium with fresh medium containing various concentrations of **Dorsomorphin** (e.g., 0.5, 1, 5, 10 μ M) or a vehicle control (DMSO). Incubate for 1-2 hours.
- BMP Stimulation: Add a BMP ligand, such as BMP4 (at a final concentration of 20-50 ng/mL), to the wells. Incubate for 30-60 minutes.
- Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
- Western Blotting:
 - Determine the protein concentration of the lysates.
 - Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
 - Probe the membrane with a primary antibody specific for phosphorylated SMAD1/5/8 (P-SMAD1/5/8).
 - As loading controls, probe the membrane with antibodies for total SMAD1 and a housekeeping protein (e.g., GAPDH or β -actin).

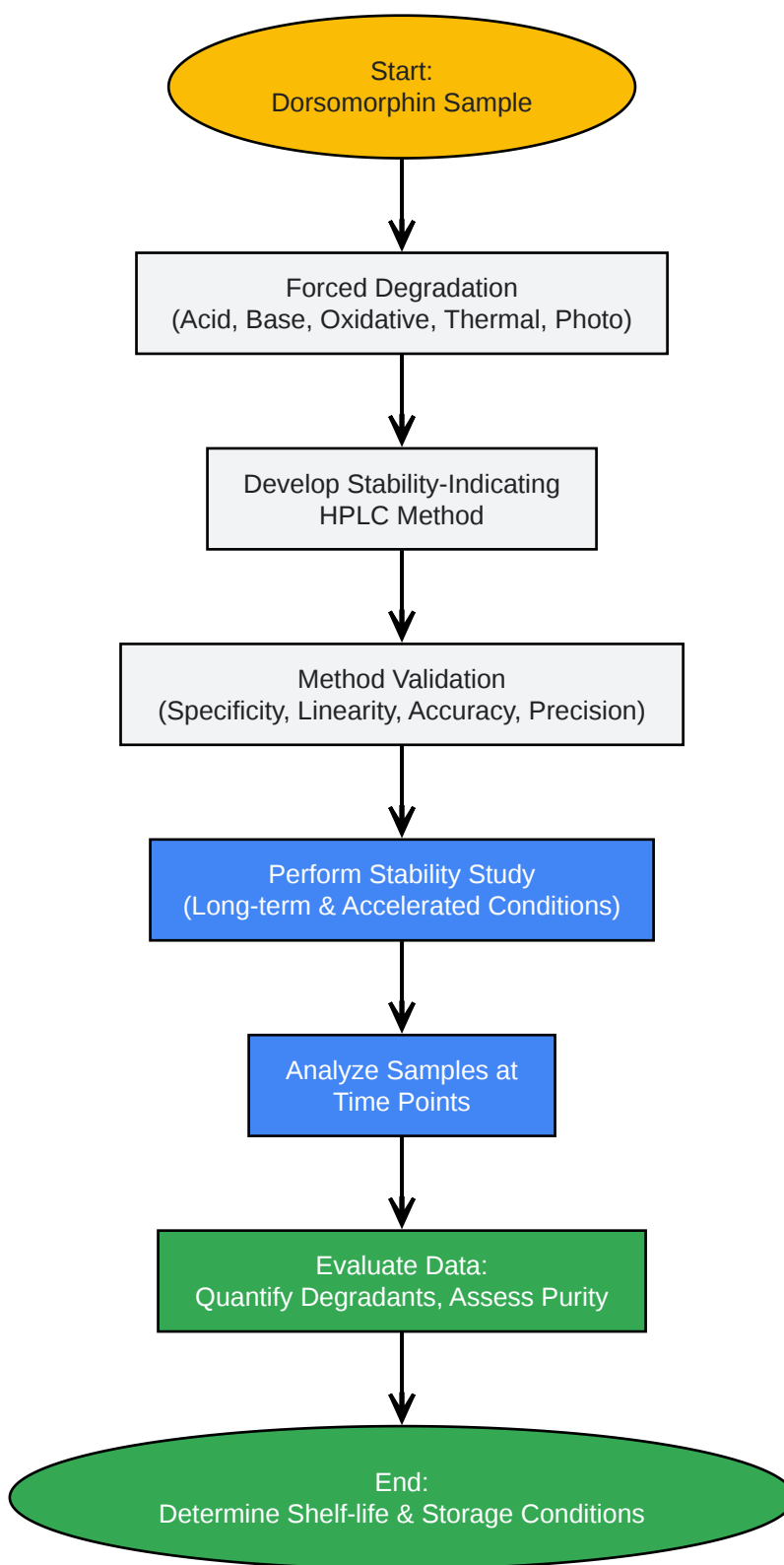
- Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Analysis: A dose-dependent decrease in the P-SMAD1/5/8 signal in the **Dorsomorphin**-treated samples compared to the BMP4-stimulated control confirms the biological activity of the **Dorsomorphin**.

Diagrams



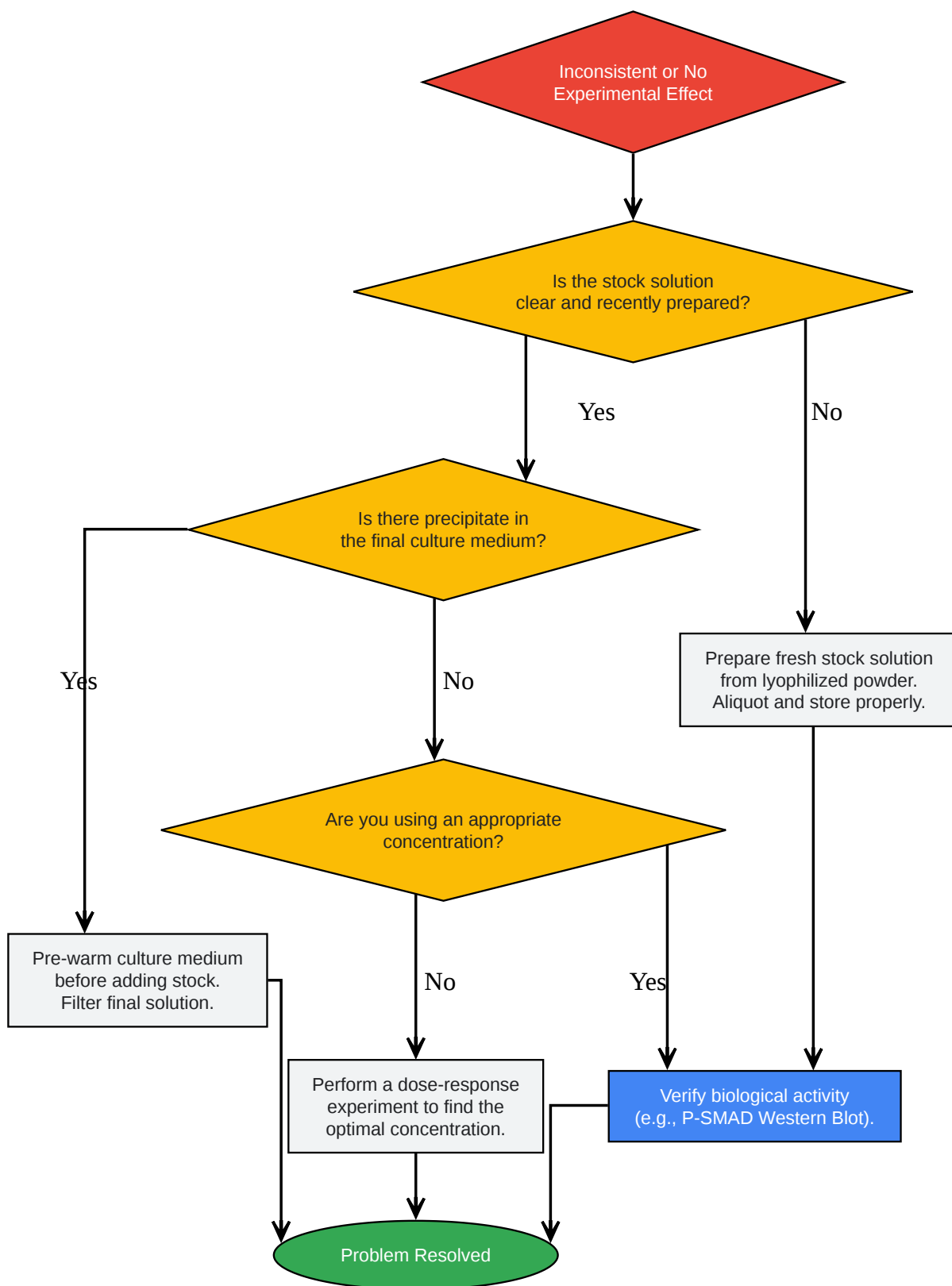
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Caption: BMP Signaling Pathway and the inhibitory action of **Dorsomorphin**.



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Caption: Experimental workflow for assessing **Dorsomorphin** stability.



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Caption: Troubleshooting flowchart for **Dorsomorphin** experiments.

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